6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a pyridine core and have been explored for their synthetic and biological properties.
Uniqueness
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one is unique due to its specific thienopyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
6-acetyl-7-hydroxy-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C9H7NO3S/c1-4(11)6-7(12)8-5(2-3-14-8)10-9(6)13/h2-3H,1H3,(H2,10,12,13) |
InChI Key |
GTABWTMVVKUGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CS2)NC1=O)O |
Origin of Product |
United States |
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